molecular formula C12H16FN3S B1416126 N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-21-3

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1416126
M. Wt: 253.34 g/mol
InChI Key: LDBWXEVZZIVBOX-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as FSBT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FSBT is a heterocyclic compound that contains a benzothiazole ring and a diamine group. In

Scientific Research Applications

Crystal Structure and Schiff Bases Synthesis

A study conducted by Khalaji et al. (2013) focused on Schiff base compounds derived from 3,4-dimethoxybenzaldehyde, which are structurally related to N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. They synthesized and characterized these compounds, providing insights into their crystal structures and potential applications in material science and coordination chemistry (Khalaji et al., 2013).

Magnetic Properties of Coordination Polymers

Ribas et al. (1994) explored the synthesis, crystal structure, and magnetic properties of a compound involving 2,2-dimethylpropane-1,3-diamine, which is structurally related to the compound . Their research provides valuable information on the design and synthesis of coordination polymers with specific magnetic properties (Ribas et al., 1994).

Antimalarial Drug Research

Krake et al. (2017) investigated novel inhibitors of Plasmodium falciparum, including derivatives of N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. Their work contributes to the development of new treatments for malaria, showcasing the potential of such compounds in pharmacological research (Krake et al., 2017).

Antimicrobial and Antioxidant Activities

Raparla et al. (2013) synthesized benzothiazole and pyrazole derivatives, structurally similar to the compound of interest, and evaluated their antimicrobial and antioxidant activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Raparla et al., 2013).

Corrosion Inhibition

Louadi et al. (2017) investigated the corrosion inhibition properties of derivatives involving propane-1,3-diamine, related to the compound . Their findings are crucial for developing new materials with enhanced resistance to corrosion, which has applications in various industries (Louadi et al., 2017).

Photophysical Studies and Fluorescence Switching

Kundu et al. (2019) studied triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescence switching properties. This research is significant for developing new materials for optoelectronic applications (Kundu et al., 2019).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-16(2)8-4-7-14-12-15-11-9(13)5-3-6-10(11)17-12/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWXEVZZIVBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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